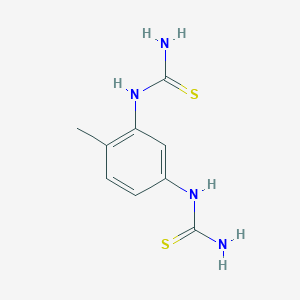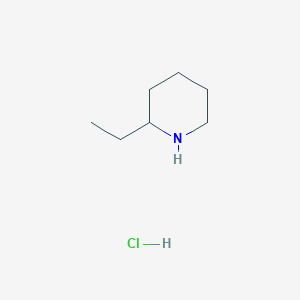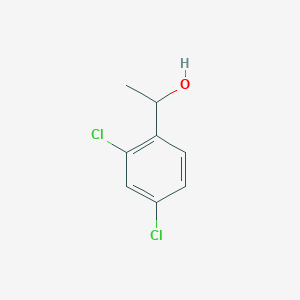
1-(2,4-二氯苯基)乙醇
描述
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)ethanol involves esterification and reduction from its acetic acid counterpart. Yang Lirong (2007) outlined a method achieving over 95% yield by esterifying at room temperature for 3 hours and reducing at 75°C for 5 hours, demonstrating the efficiency of this synthesis method (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)ethanol, and related compounds, have been characterized using various spectroscopic techniques. For instance, Y. Mary et al. (2015) used HF and DFT methods to analyze the molecular structure, showing the stability and charge distribution within the molecule (Y. Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Dichlorophenyl)ethanol demonstrate its versatility as a reagent. For instance, Tengyun Wei et al. (2019) developed an enzymatic process for its synthesis, highlighting its role as a chiral intermediate in chemical synthesis (Tengyun Wei et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility and boiling point, of 1-(2,4-Dichlorophenyl)ethanol are crucial for its application in synthesis processes. However, specific studies focusing on these properties were not identified in the current literature search, suggesting a gap in the available research.
Chemical Properties Analysis
The chemical properties of 1-(2,4-Dichlorophenyl)ethanol, including its reactivity and stability under different conditions, are essential for its use in chemical synthesis. Eixelsberger et al. (2013) detailed the scale-up and intensification of bioproduction for a related compound, highlighting the economic and practical aspects of producing chiral alcohols (Eixelsberger et al., 2013).
科学研究应用
-
Antifungal Drug Synthesis
- Application: ®-2-Chloro-1-(2,4-dichlorophenyl)ethanol is used in the synthesis of many antifungal intermediates, such as miconazole, econazole, and sertaconazole .
- Method: The compound can be produced from 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) via a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) .
- Results: The production of ®-2-chloro-1-(2,4-dichlorophenyl)ethanol enables the synthesis of important antifungal drugs .
-
Synthesis of Optically Pure Vic-Halohydrins
- Application: Biocatalytic approaches for the synthesis of optically pure vic-halohydrins have received considerable interest .
- Method: Various biocatalytic approaches are used, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results: Many chiral vic-halohydrins have been successfully synthesized using wild-type biocatalysts .
-
Treatment of Toxic Hepatitis
- Application: Medicines which use alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethyl alcohol as active ingredients can effectively cure dimethyl formamide toxic hepatitis, paracetamol toxic hepatitis, carbon tetrachloride toxic hepatitis and cocaine toxic hepatitis .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The use of these medicines has shown effectiveness in treating various forms of toxic hepatitis .
-
Production of Optically Active Compounds
- Application: The compound is used in the production of optically active ®-(-)-1-(2,4-dichloro-phenyl)-2-imidazole-1-yl-ethanol, a chiral intermediate of the antifungal agent Miconazole .
- Method: The production process involves a biocatalytic asymmetric reduction of 1-(2,4-dichloro-phenyl)-2-imidazole-1-yl-ethanone .
- Results: The process results in the production of optically active ®-(-)-1-(2,4-dichloro-phenyl)-2-imidazole-1-yl-ethanol with high enantioselectivity .
-
Pharmacokinetics and Druglikeness Studies
- Application: The compound can be used in pharmacokinetics and druglikeness studies .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The use of this compound can provide valuable insights into the pharmacokinetics and druglikeness of related compounds .
安全和危害
Relevant Papers
Several papers have been published on “1-(2,4-Dichlorophenyl)ethanol” and related compounds . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications in synthetic organic chemistry. Further reading of these papers would provide more detailed information on the compound .
属性
IUPAC Name |
1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933131 | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)ethanol | |
CAS RN |
1475-13-4 | |
| Record name | 2,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



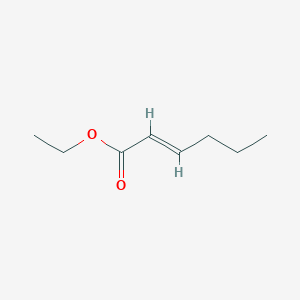
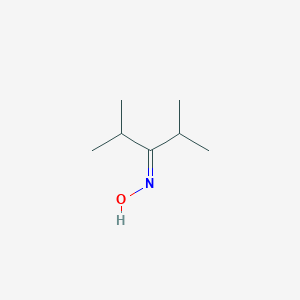
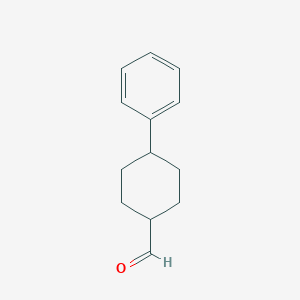

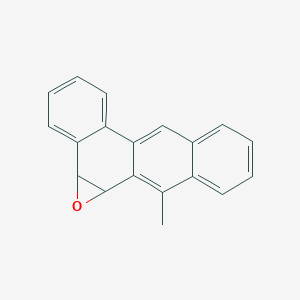
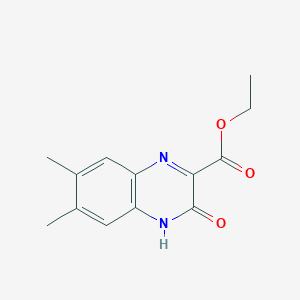
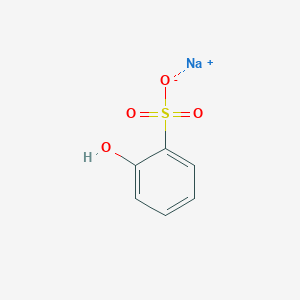
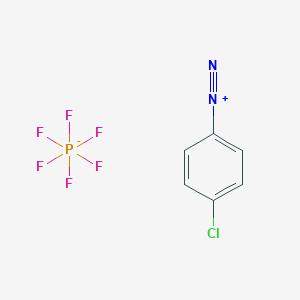
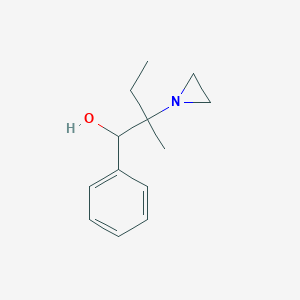
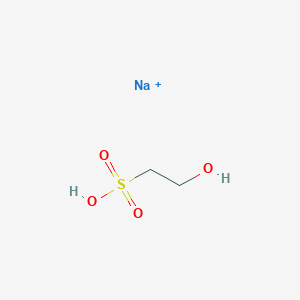
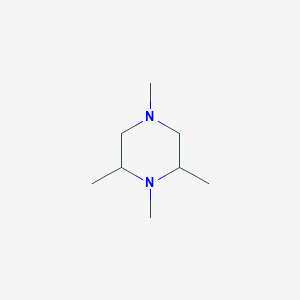
![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
